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Abstract

CP-775146 is a potent and selective agonist of the peroxisome proliferator-activated receptor
alpha (PPARQ), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.
This document provides a comprehensive overview of the discovery, synthesis, and biological
characterization of CP-775146. It is intended for researchers, scientists, and professionals in
the field of drug development who are interested in the therapeutic potential of selective
PPARa agonists for the treatment of dyslipidemia and related metabolic disorders. This guide
includes a summary of its biological activity, the PPARa signaling pathway, and general
experimental protocols for its characterization.

Introduction

Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL)
cholesterol, and low levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor
for the development of cardiovascular disease. The peroxisome proliferator-activated receptors
(PPARSs) are a family of nuclear hormone receptors that are key regulators of lipid and glucose
homeostasis. Of the three PPAR isoforms (a, /0, and y), PPARa is highly expressed in tissues
with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation
of PPARa leads to the upregulation of genes involved in fatty acid uptake and oxidation, and
the downregulation of genes involved in lipid synthesis.
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Fibrates, a class of drugs that are agonists of PPARa, have been in clinical use for decades to
treat dyslipidemia. However, these first-generation agonists are often associated with limited
efficacy and off-target effects. This has driven the search for novel, more potent, and selective
PPARa agonists. CP-775146 emerged from these efforts as a highly selective and potent
PPARa agonist with promising hypolipidemic activity.

Discovery of CP-775146

The discovery of CP-775146 was the result of a lead optimization program aimed at identifying
novel chemical scaffolds with high affinity and selectivity for the PPARa receptor. While the
specific details of the initial screening and lead optimization that led to CP-775146 are not
extensively detailed in the public domain, the molecular characterization of this and other novel
PPARa agonists has been described. These efforts focused on developing compounds that
could effectively lower serum triglycerides in vivo.

Synthesis of CP-775146

A detailed, step-by-step synthesis protocol for CP-775146 is not publicly available in the
reviewed scientific literature and patents. However, based on its chemical structure, 2-methyl-2-
[3-[(3S)-1-[2-[4-(1-methylethyl)phenyl]acetyl]-3-piperidinyl[phenoxy]-propanoic acid, its
synthesis would likely involve a multi-step process.

A plausible synthetic strategy would involve the following key steps:

Synthesis of the core piperidine scaffold: This would likely involve the synthesis of a suitably
protected (S)-3-(3-hydroxyphenyl)piperidine.

 Etherification: The phenolic hydroxyl group of the piperidine intermediate would be etherified
with a protected 2-bromo-2-methylpropanoate.

o Amide Coupling: The piperidine nitrogen would be acylated with 2-(4-isopropylphenyl)acetic
acid or a reactive derivative thereof.

» Deprotection: Finally, any protecting groups on the carboxylic acid would be removed to yield
the final product, CP-775146.
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Further research into chemical synthesis patents for related piperidine-based compounds may
provide more specific insights into potential synthetic routes.

Biological Activity and Data Presentation

CP-775146 has been characterized as a potent and highly selective PPARa agonist. Its
biological activity has been assessed through in vitro binding assays and in vivo studies in
animal models of dyslipidemia.

In Vitro Activity

The primary in vitro characterization of CP-775146 involves determining its binding affinity and
selectivity for the different PPAR isoforms. This is typically done using radioligand displacement
assays or coactivator recruitment assays.

Parameter Human PPARa Human PPAR[3 Human PPARy Reference

Ki (nM) 24.5 >10,000 >10,000 [112]

Table 1: In vitro binding affinity of CP-775146 for human PPAR isoforms.

In Vivo Activity

The hypolipidemic effects of CP-775146 have been demonstrated in mouse models.
Administration of CP-775146 has been shown to significantly reduce plasma triglyceride levels.

Animal Model Dose Effect Reference
] 2 mg/kg/day for 2 73% decrease in
Mice ) ) [3]
days plasma triglycerides

] Significant reduction
Obese Mice (HFD-

) 0.1 mg/kg in serum triglycerides [41[5]
induced)

and LDL-c
Obese Mice (HFD- Determined as a safe
_ <0.3 mg/kg [4][5]
induced) dose
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Table 2: In vivo hypolipidemic activity of CP-775146.

Mechanism of Action and Signaling Pathway

CP-775146 exerts its therapeutic effects by activating the PPARa signaling pathway. As a
PPARa agonist, CP-775146 binds to the ligand-binding domain of the PPARa receptor. This
binding event induces a conformational change in the receptor, leading to the dissociation of
corepressors and the recruitment of coactivators. The activated PPARa then forms a
heterodimer with the retinoid X receptor (RXR). This heterodimeric complex binds to specific
DNA sequences known as peroxisome proliferator response elements (PPRES) located in the
promoter regions of target genes. This binding initiates the transcription of genes involved in
lipid metabolism.
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Figure 1: PPARa Signaling Pathway Activation by CP-775146.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments used to characterize CP-775146
are not available in the public literature. However, this section provides generalized protocols
for the key assays typically used to evaluate novel PPARa agonists.
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PPARA Reporter Gene Assay (In Vitro)

This assay is used to determine the functional potency of a compound as a PPARa agonist.

Objective: To measure the ability of CP-775146 to activate the transcription of a reporter gene
under the control of a PPRE.

General Methodology:

e Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is cultured under
standard conditions.

e Transfection: The cells are transiently transfected with two plasmids:
o An expression vector containing the full-length human PPARa cDNA.

o Areporter vector containing a luciferase gene downstream of a promoter with multiple
copies of a PPRE.

o Compound Treatment: After transfection, the cells are treated with various concentrations of
CP-775146 or a vehicle control. A known PPARa agonist is used as a positive control.

o Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the
luciferase activity is measured using a luminometer.

o Data Analysis: The luciferase activity is normalized to a control (e.g., total protein
concentration or a co-transfected (3-galactosidase reporter). The EC50 value (the
concentration of the compound that produces 50% of the maximal response) is calculated
from the dose-response curve.
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Figure 2: General Workflow for a PPARa Reporter Gene Assay.
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In Vivo Hypolipidemic Activity Study

This study is designed to evaluate the efficacy of CP-775146 in lowering lipid levels in an
animal model.

Objective: To determine the effect of CP-775146 on plasma triglyceride and cholesterol levels
in a relevant animal model.

General Methodology:

e Animal Model: A suitable animal model for dyslipidemia is used, such as C57BL/6 mice fed a
high-fat diet (HFD) to induce obesity and hyperlipidemia.

o Acclimatization and Induction: Animals are acclimatized to the housing conditions and then
placed on the HFD for a specified period (e.g., 12 weeks) to induce the disease phenotype.

o Compound Administration: The animals are randomly assigned to treatment groups:
o Vehicle control group.
o Positive control group (e.g., fenofibrate).

o CP-775146 treatment groups (multiple dose levels). The compound is administered daily
for a defined period (e.g., 3 days to several weeks) via an appropriate route (e.g., oral
gavage, intraperitoneal injection).

o Sample Collection: At the end of the treatment period, blood samples are collected from the
animals.

o Biochemical Analysis: Plasma or serum is isolated, and the levels of triglycerides, total
cholesterol, LDL-c, and HDL-c are measured using standard enzymatic assays.

o Data Analysis: The lipid levels in the treatment groups are compared to the vehicle control
group using appropriate statistical methods (e.g., ANOVA).

Conclusion
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CP-775146 is a potent and selective PPARa agonist that has demonstrated significant
hypolipidemic activity in preclinical models. Its high selectivity for PPARa over the other
isoforms suggests a potential for a favorable side-effect profile compared to less selective
PPAR agonists. The data presented in this whitepaper support the continued investigation of
CP-775146 and similar compounds as potential therapeutic agents for the management of
dyslipidemia and the reduction of cardiovascular risk. Further studies are warranted to fully
elucidate its long-term efficacy and safety profile in more advanced preclinical and clinical
settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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